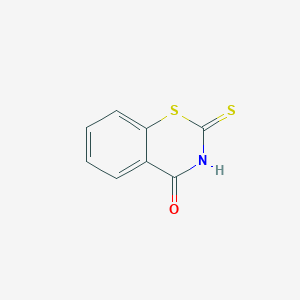

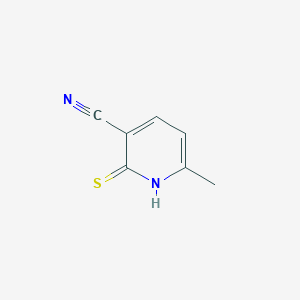

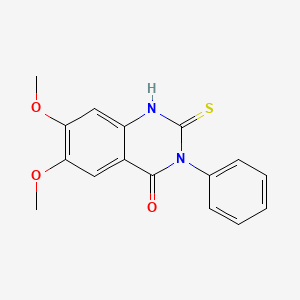

2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

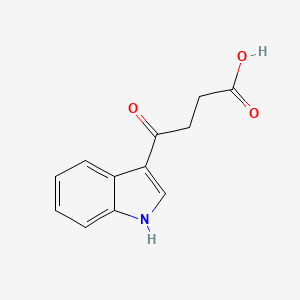

“2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one” is a chemical compound that is part of the 4H-3,1-benzothiazin-4-ones family . These compounds are accessible by various preparative routes, mostly starting from anthranilic acid derivatives . They are assumed to possess biological activities because their heteroatoms can be engaged as acceptors in hydrogen bonds and the fused aromatic ring can form π–π interactions with biological targets .

Synthesis Analysis

The synthesis of “2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one” has been improved and a one-step procedure using isatoic anhydride and carbon disulfide was reported . This compound can also be prepared from anthranilic acid and CS2 .

Chemical Reactions Analysis

The compound “2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one” undergoes the Dimroth rearrangement to isomeric 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones .

Wissenschaftliche Forschungsanwendungen

Multicomponent Synthesis

The compound is used in the multicomponent synthesis of a novel series of dihydropyrimidin-2 (1H)-ones/thione/imine based on 4-hydroxy-2-pyridone alkaloids . This synthesis method is efficient, straightforward, and uses ZnCl2.2H2O as an inexpensive catalyst .

Antiviral Applications

2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one has shown antiviral properties . This makes it a potential candidate for the development of new antiviral drugs.

Anticancer Applications

The compound has demonstrated anticancer activity . This suggests that it could be used in the development of new anticancer therapies.

Antibacterial Applications

It has been found to have antibacterial activity . This property makes it a potential candidate for the development of new antibacterial drugs.

Antifungal Applications

The compound has shown antifungal activity . This suggests that it could be used in the development of new antifungal treatments.

Anti-inflammatory Applications

2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one has demonstrated anti-inflammatory activity . This makes it a potential candidate for the development of new anti-inflammatory drugs.

Antioxidant Applications

The compound has shown antioxidant properties . This suggests that it could be used in the development of new antioxidant therapies.

Calcium Channel Inhibition

It has been found to have calcium channel inhibition activity . This property makes it a potential candidate for the development of new drugs that inhibit calcium channels.

Zukünftige Richtungen

The future directions for “2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. Their extraordinary potency as acyl-enzyme inhibitors of human leukocyte elastase and other therapeutically relevant serine proteases makes them of particular interest .

Eigenschaften

IUPAC Name |

2-sulfanylidene-1,3-benzothiazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NOS2/c10-7-5-3-1-2-4-6(5)12-8(11)9-7/h1-4H,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKPPPPATKQSBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=S)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354926 |

Source

|

| Record name | 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one | |

CAS RN |

56022-26-5 |

Source

|

| Record name | 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

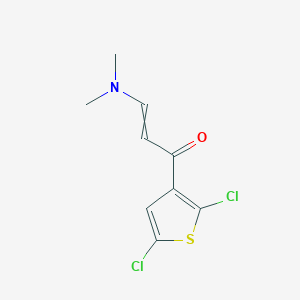

![(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1300243.png)